molecular formula C14H15N5S B14897923 6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine

6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine

Cat. No.: B14897923
M. Wt: 285.37 g/mol
InChI Key: DTALUNPJCIXMDI-UHFFFAOYSA-N
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Description

6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral to weak basic organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined pyrimidine and imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

6-methyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5S/c1-9-4-3-5-19-7-11(17-13(9)19)8-20-14-16-10(2)6-12(15)18-14/h3-7H,8H2,1-2H3,(H2,15,16,18)

InChI Key

DTALUNPJCIXMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CSC3=NC(=CC(=N3)N)C

Origin of Product

United States

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